molecular formula C₁₃H₁₁NO B1140794 Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)- CAS No. 221530-44-5

Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-

Cat. No. B1140794
M. Wt: 197.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to the target compound involves nucleophilic reactions, electrosynthesis, and condensation reactions, as demonstrated in multiple studies. Jin-Lan Li et al. (2023) described a one-step nucleophilic reaction synthesis of a similar compound, highlighting the use of Density Functional Theory (DFT) for optimizing the molecular structure (Li et al., 2023). Other methods include the multicomponent synthesis approach by V. D. Dyachenko et al. (2015) and the one-pot electrosynthesis described by R. Horcajada et al. (2007) (Dyachenko et al., 2015); (Horcajada et al., 2007).

Molecular Structure Analysis

The detailed molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, MS, and FTIR, as well as single crystal X-ray diffraction analysis. The DFT calculations were applied to further confirm the molecular structures (Li et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds involve their interaction with various reagents. For example, the reaction with primary amines and cyanide leads to novel classes of compounds, as found by T. Opatz and D. Ferenc (2004) (Opatz & Ferenc, 2004). The electrosynthesis approach also yields different products depending on the solvent used, illustrating the versatility in chemical reactions of these compounds (Horcajada et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including their molecular electrostatic potential and frontier molecular orbitals, were explored to understand their physicochemical characteristics better. These studies provide insight into the compound's reactivity and stability under various conditions (Li et al., 2023).

Chemical Properties Analysis

The chemical properties, including the reactivity towards hydrazonoyl halides and the formation of novel derivatives through condensation reactions, highlight the compound's versatile chemical behavior. Such reactions are crucial for synthesizing new materials with potential applications in various fields (Awad et al., 2001).

Scientific Research Applications

Novel Synthesis Techniques

  • Synthesis of Ramelteon : A novel process for synthesizing Ramelteon, a sedative-hypnotic drug, using acetonitrile as a nucleophilic reagent demonstrates an efficient, practical approach with high yield. This method combines several processes into one step, showcasing acetonitrile's role in the synthesis of complex molecules (Sa Xiao et al., 2015).

  • Electrosynthesis Techniques : The use of acetonitrile as a solvent in electrosynthesis can lead to the formation of novel compounds, such as 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, highlighting acetonitrile's versatility in facilitating complex chemical reactions (R. Horcajada et al., 2007).

Heterocyclic Synthesis

  • Development of Pharmacologically Relevant Compounds : The treatment of acetonitrile-based compounds with various reagents can yield a variety of heterocyclic compounds. These findings underscore the potential for using acetonitrile derivatives in the synthesis of pharmacologically interesting molecules (A. A. Hassanien & Z. E. Kandeel, 2003).

Advanced Material Synthesis

  • Ratiometric Fluorescent Sensors : Acetonitrile-based compounds have been synthesized and used as selective chemosensors for metal ions, demonstrating acetonitrile's utility in the development of advanced sensing materials (M. Hosseini et al., 2010).

Organic Chemistry Innovations

  • Quinone Methides Synthesis : The synthesis of highly stable quinone methides using acetonitrile showcases innovative approaches to generating compounds with potential applications in material science and pharmaceuticals (NakayamaJyuzo et al., 1977).

  • Development of Heterocyclic Compounds : Reactions involving acetonitrile derivatives with aldehydes have been explored for the synthesis of novel heterocyclic compounds, further illustrating acetonitrile's role in organic synthesis (O. Khilya et al., 2010).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

The asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst was achieved . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail . The recovered catalyst was reused without any loss of the catalytic activity . This suggests potential future directions in the field of asymmetric transfer hydrogenation.

properties

IUPAC Name

2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFWVKLKUFXARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-

CAS RN

221530-44-5
Record name 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-ylidene acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.